N-benzyl-N-methyl-2-piperazin-1-yl-5-[(2-thienylcarbonyl)amino]nicotinamide
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Description
“N-benzyl-N-methyl-2-piperazin-1-yl-5-[(2-thienylcarbonyl)amino]nicotinamide” is a chemical compound with the CAS Number: 1018545-42-0 . It has a molecular weight of 233.36 . The IUPAC name for this compound is N-benzyl-N-methyl-2-(1-piperazinyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3/c1-16(13-14-5-3-2-4-6-14)11-12-17-9-7-15-8-10-17/h2-6,15H,7-13H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
DNA Repair Enhancement
Research has shown that analogs related to nicotinamide, such as benzamide, can enhance unscheduled DNA synthesis following ultraviolet irradiation in human lymphocytes. This indicates a potential application in improving cellular repair mechanisms and could be particularly relevant for conditions like xeroderma pigmentosum, where DNA repair is compromised (Miwa et al., 1981).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. The inhibition efficiency of these compounds is concentration-dependent and suggests a practical application in protecting metals from corrosion, which is vital in industrial processes (Chakravarthy et al., 2014).
Antiviral Properties
A study on the synthesis, structure, and in vitro anti-HIV activity of new 5-substituted Piperazinyl-4-nitroimidazole derivatives, a compound class to which N-benzyl-N-methyl-2-piperazin-1-yl-5-[(2-thienylcarbonyl)amino]nicotinamide is structurally related, showed promising results against HIV-1 and HIV-2 in MT-4 cells. This suggests potential therapeutic applications in the development of new antiviral agents (Al-Masoudi et al., 2007).
Electrocatalytic Oxidation
Compounds related to nicotinamide have been explored for their electrocatalytic oxidation capabilities, particularly concerning the oxidation of reduced nicotinamide adenine dinucleotide (NADH). This has implications for developing sensors and devices that require the electrochemical conversion of biological molecules (Persson & Gorton, 1990).
Antimicrobial Activity
Derivatives of nicotinic acid, a structural analog of this compound, have shown in vitro antimicrobial activity against various bacterial and fungal species. This highlights the potential for these compounds to serve as the basis for new antimicrobial agents (Patel & Shaikh, 2010).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-19-8-4-5-9-20(19)27-24(31)18-33-25-26-13-12-23(28-25)30-16-14-29(15-17-30)21-10-6-7-11-22(21)32-2/h4-13H,3,14-18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNYLMCAUQEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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